molecular formula C23H21N5O3S2 B11079611 N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(quinolin-8-ylsulfanyl)acetamide

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(quinolin-8-ylsulfanyl)acetamide

Cat. No.: B11079611
M. Wt: 479.6 g/mol
InChI Key: MXXXUJAHNCDRKF-UHFFFAOYSA-N
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Description

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(quinolin-8-ylsulfanyl)acetamide is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a sulfamoyl group attached to a phenyl ring, a quinolinyl group, and an acetamide moiety. Its intricate molecular architecture makes it a subject of interest in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(quinolin-8-ylsulfanyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the Pyrimidinyl Sulfamoyl Intermediate: This step involves the reaction of 4,6-dimethylpyrimidine with a suitable sulfonamide reagent under controlled conditions.

    Coupling with Phenyl Ring: The intermediate is then coupled with a phenyl ring through a substitution reaction, forming the sulfamoylphenyl derivative.

    Introduction of the Quinolinyl Group: The quinolinyl group is introduced via a nucleophilic substitution reaction, where the sulfanyl group of quinoline reacts with the phenyl derivative.

    Formation of the Acetamide Moiety: Finally, the acetamide group is added through an acylation reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(quinolin-8-ylsulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine or the quinolinyl group to a dihydroquinoline derivative.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, modifying the phenyl or quinolinyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or dihydroquinoline derivatives.

Scientific Research Applications

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(quinolin-8-ylsulfanyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is employed in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(quinolin-8-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The sulfamoyl group can inhibit enzymes by mimicking the natural substrate, while the quinolinyl group may interact with DNA or proteins, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethazine: A sulfonamide antibiotic with a similar sulfamoyl group but different overall structure.

    Ethyl acetoacetate: An ester with a different functional group but used in similar synthetic applications.

Uniqueness

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(quinolin-8-ylsulfanyl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C23H21N5O3S2

Molecular Weight

479.6 g/mol

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-quinolin-8-ylsulfanylacetamide

InChI

InChI=1S/C23H21N5O3S2/c1-15-13-16(2)26-23(25-15)28-33(30,31)19-10-8-18(9-11-19)27-21(29)14-32-20-7-3-5-17-6-4-12-24-22(17)20/h3-13H,14H2,1-2H3,(H,27,29)(H,25,26,28)

InChI Key

MXXXUJAHNCDRKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CSC3=CC=CC4=C3N=CC=C4)C

Origin of Product

United States

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